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molecular formula C8H7ClN2 B8777676 7-Chloro-1H-indol-5-amine

7-Chloro-1H-indol-5-amine

Cat. No. B8777676
M. Wt: 166.61 g/mol
InChI Key: CNQGJDFDDNYRAT-UHFFFAOYSA-N
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Patent
US08093285B2

Procedure details

Pd/C (DeGussa catalyst) (192 mg) was added to a solution of 7-chloro-5-nitro-1H-indole (Synthesis 2004, 4, 610-618) (765 mg, 3.9 mmol) in EtOH (15 mL) at room temperature and the reaction mixture was stirred under hydrogen atmosphere (1 atm.) for 3 hours. The catalyst was then filtered off on a celite pad and the filtrate was evaporated under reduced pressure to give a dark oil. This crude material was purified by flash chromatography (0% to 20% of MeOH in DCM) to give 648 mg (60% yield) of 7-chloro-1H-indol-5-ylamine.
Quantity
765 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
192 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:11]([O-])=O)[CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2>CCO.[Pd]>[Cl:1][C:2]1[CH:3]=[C:4]([NH2:11])[CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2

Inputs

Step One
Name
Quantity
765 mg
Type
reactant
Smiles
ClC=1C=C(C=C2C=CNC12)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Name
Quantity
192 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under hydrogen atmosphere (1 atm.) for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered off on a celite pad
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a dark oil
CUSTOM
Type
CUSTOM
Details
This crude material was purified by flash chromatography (0% to 20% of MeOH in DCM)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C=C2C=CNC12)N
Measurements
Type Value Analysis
AMOUNT: MASS 648 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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